molecular formula C10H12O4 B14562677 Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate CAS No. 61874-05-3

Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate

Cat. No.: B14562677
CAS No.: 61874-05-3
M. Wt: 196.20 g/mol
InChI Key: VLCGOOAWDQSVFA-UHFFFAOYSA-N
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Description

Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate typically involves the esterification of 4-hydroxy-3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-3-(hydroxymethyl)benzoic acid or 4-hydroxy-3-(hydroxymethyl)benzaldehyde.

    Reduction: 4-hydroxy-3-(hydroxymethyl)phenylmethanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-hydroxy-3-methoxyphenyl]acetate: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    4-hydroxy-3-(hydroxymethyl)benzoic acid: The carboxylic acid analog of the ester.

    4-hydroxy-3-(hydroxymethyl)benzaldehyde: The aldehyde analog of the ester.

Uniqueness

Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate is unique due to the presence of both hydroxyl and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

61874-05-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(hydroxymethyl)phenyl]acetate

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,11-12H,5-6H2,1H3

InChI Key

VLCGOOAWDQSVFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)CO

Origin of Product

United States

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